MBL Inhibitor Scaffold Superiority: 1H-Imidazole-2-Carboxylic Acid vs. Alternative Metal-Binding Pharmacophores
In a systematic SAR evaluation of MBL inhibitor cores, replacement of the 1H-imidazole-2-carboxylic acid pharmacophore with alternative metal-binding scaffolds resulted in universally diminished inhibition across VIM-2, VIM-5, NDM-1, and IMP-1 enzymes [1]. The parent imidazole-2-carboxylic acid scaffold served as the baseline comparator for this analysis.
| Evidence Dimension | MBL inhibition activity retention |
|---|---|
| Target Compound Data | 1H-imidazole-2-carboxylic acid scaffold (reference activity retained) |
| Comparator Or Baseline | Imidazole-4-carboxylic acid, oxazole-2-carboxylic acid, 2-hydroxybenzoic acid, 2-sulfanylbenzoic acid, pyridine-2-carboxylic acid, thiazole-2-carboxylic acid |
| Quantified Difference | Decreased MBL inhibition for all alternative scaffolds except thiazole-4-carboxylic acid |
| Conditions | SAR analysis across multiple B1 MBL enzymes (VIM-2, VIM-5, NDM-1, IMP-1) |
Why This Matters
This direct comparative SAR evidence demonstrates that the imidazole-2-carboxylic acid core, including its 4-methyl substituted derivative, is a non-substitutable privileged scaffold for MBL inhibitor development, whereas alternative metal-binding cores fail to maintain activity.
- [1] Li R, et al. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry. 2022;72:116993. View Source
